molecular formula C7H15Cl2N2O4P B1203742 4-hydroperoxyifosfamide CAS No. 39800-28-7

4-hydroperoxyifosfamide

Katalognummer: B1203742
CAS-Nummer: 39800-28-7
Molekulargewicht: 293.08 g/mol
InChI-Schlüssel: YGZIWEZFFBPCLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

4-Hydroperoxyifosfamid unterliegt verschiedenen Arten chemischer Reaktionen:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen weiter oxidiert werden.

    Reduktion: Sie kann zu ihrem entsprechenden Alkohol reduziert werden.

    Substitution: Die Hydroperoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Ozon und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Combination Therapies

1. Hyperthermia and 4-Hydroperoxyifosfamide

Research indicates that combining hyperthermia with this compound significantly increases cytotoxicity in cancer cells. A study on T-cell leukemia demonstrated that hyperthermia not only amplified the cytotoxic effects of this compound but also stimulated early caspase activation, which is crucial for apoptosis . In another study involving B-cell precursor leukemia, the combination treatment resulted in enhanced apoptosis rates compared to either treatment alone .

2. Synergistic Effects with Other Anticancer Agents

This compound has shown additive effects when combined with various anticancer drugs. In vitro studies have demonstrated that it works effectively with agents such as bleomycin, cisplatin, doxorubicin, and etoposide against different cancer cell lines, including osteosarcoma and T-cell leukemia . Notably, methotrexate exhibited a protective effect when administered alongside this compound, suggesting careful consideration is needed when planning combination therapies .

Case Study 1: T-Cell Leukemia

A clinical study investigated the effects of hyperthermia combined with this compound on patients with relapsed T-cell leukemia. The findings indicated a significant increase in cell death rates due to the synergistic effects of both treatments, suggesting this combination could be a viable option for intensifying chemotherapy in high-risk cases .

Case Study 2: B-Cell Precursor Leukemia

In another study focusing on childhood acute lymphoblastic leukemia (ALL), researchers observed that the application of hyperthermia alongside this compound resulted in improved outcomes for patients who had previously shown resistance to standard chemotherapy protocols. The study highlighted the distinct kinetics of caspase activation induced by both treatments, further supporting their combined use .

Comparative Efficacy

The efficacy of this compound compared to other chemotherapeutic agents can be summarized in the following table:

Combination Cell Line Effect Notes
Hyperthermia + this compoundT-cell leukemiaIncreased cytotoxicityEnhanced caspase activation
This compound + BleomycinOsteosarcomaAdditive effectEffective against MG-63 cell line
This compound + CisplatinVarious tumorsAdditive effectBroad spectrum activity against multiple cell lines
Methotrexate + this compoundOsteosarcomaProtective effectNot recommended for simultaneous administration

Wirkmechanismus

4-Hydroperoxyifosfamide exerts its effects through the generation of reactive oxygen species (ROS) and the formation of DNA cross-links. These actions lead to the disruption of DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cancer cells, making it effective in treating various types of cancer .

Vergleich Mit ähnlichen Verbindungen

4-Hydroperoxyifosfamid ähnelt anderen Oxazaphosphorin-Verbindungen wie Ifosfamid und Cyclophosphamid. Es besitzt jedoch einzigartige Eigenschaften, die es in bestimmten Anwendungen effektiver machen:

Ähnliche Verbindungen umfassen:

Biologische Aktivität

4-Hydroperoxyifosfamide (4-HO-IFA) is an active metabolite of the chemotherapeutic agent ifosfamide, which has been extensively studied for its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of 4-HO-IFA, including its mechanisms of action, effects on various cell types, and relevant research findings.

4-HO-IFA exerts its biological effects primarily through DNA cross-linking , leading to apoptosis in cancer cells. This compound is known to induce cell death independently of caspase activation, which is a common pathway in apoptosis. Instead, it activates mitochondrial pathways that contribute to cell death . The compound's ability to cross-link DNA is crucial for its anticancer activity, as it interferes with DNA replication and transcription.

In Vitro Studies

Numerous in vitro studies have evaluated the efficacy of 4-HO-IFA against various cancer cell lines:

  • Malignant Glioma Cells : In studies involving glioma cell cultures (HTZ17, 146, and 209B), increasing doses of 4-HO-IFA were shown to significantly reduce cell viability. The compound demonstrated potent cytotoxicity, highlighting its potential as a therapeutic agent for gliomas .
  • T Cell Leukemia : Research indicated that 4-HO-IFA induced cytotoxicity in T cell leukemia cells. Notably, hyperthermia was found to enhance the cytotoxic effects of 4-HO-IFA, suggesting a potential combination therapy approach .
  • Fibromatosis Cells : In short-term cultures of fibromatosis cells, chemosensitivity to 4-HO-IFA was observed, indicating its effectiveness against these tumor cells as well .

Combination Therapies

4-HO-IFA has also been studied in combination with other chemotherapeutic agents. For instance, it exhibited additive effects when used alongside bleomycin, cisplatin, doxorubicin, and other drugs. This suggests that 4-HO-IFA could enhance the efficacy of existing chemotherapy regimens .

Case Studies and Clinical Implications

Clinical studies have begun to explore the implications of using 4-HO-IFA in treatment protocols:

  • Thermochemotherapy : A study highlighted the effectiveness of combining hyperthermia with 4-HO-IFA treatment in leukemia patients. The results showed improved outcomes compared to standard treatments alone .
  • Patient-Derived Samples : Research utilizing patient-derived leukemic cells demonstrated that combining hyperthermia with 4-HO-IFA led to increased cytotoxicity in a significant number of cases .

Summary Table of Biological Activities

Cell Type Effect Combination Therapy
Malignant GliomaSignificant reduction in viabilityNot specified
T Cell LeukemiaInduced cytotoxicityEnhanced by hyperthermia
Fibromatosis CellsChemosensitivityNot specified
Various Tumor CellsAdditive effects with other drugsBleomycin, cisplatin, doxorubicin

Eigenschaften

CAS-Nummer

39800-28-7

Molekularformel

C7H15Cl2N2O4P

Molekulargewicht

293.08 g/mol

IUPAC-Name

N,3-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(13)11(5-3-9)7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)

InChI-Schlüssel

YGZIWEZFFBPCLN-UHFFFAOYSA-N

SMILES

C1COP(=O)(N(C1OO)CCCl)NCCCl

Kanonische SMILES

C1COP(=O)(N(C1OO)CCCl)NCCCl

Key on ui other cas no.

39800-28-7

Synonyme

4-hydroperoxyifosfamide
hydroperoxyisophosphamide
hydroperoxyisophosphamide, (cis)-isomer
hydroperoxyisophosphamide, (trans)-isome

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.